molecular formula C10H6O4 B044853 Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- CAS No. 125213-45-8

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-

Cat. No. B044853
M. Wt: 190.15 g/mol
InChI Key: XKMGDVJBAWUUDZ-YVMONPNESA-N
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Description

Synthesis Analysis

The synthesis of acetic acid derivatives, such as 1,3-dihydro-1-oxo-4-isobenzofurancarboxylic acids and their homologous acetic acids, can be achieved through the extensions of the Davies and Perkin synthesis of phthalide and the Arndt-Eistert reaction (Skeean & Goel, 1990). Additionally, the sequential coupling-cyclization between 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes, in the presence of catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, is an effective method for synthesizing (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives (Kobayashi et al., 2008).

Molecular Structure Analysis

Molecular structure studies often involve X-ray diffraction and NMR spectroscopy to elucidate the configuration of synthesized compounds. For example, 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, showing a monoclinic system with specific geometric parameters (Jing-gui, 2005).

Chemical Reactions and Properties

The chemical reactions involving acetic acid derivatives can be diverse and include bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing the versatility of these compounds in organic synthesis (Zheng et al., 2019).

Physical Properties Analysis

The study of physical properties such as thermal stability and crystalline structure is crucial for understanding the application potential of these compounds. For instance, oxadisilole-fused isobenzofurans exhibit unique photophysical, redox, and thermal properties, indicating their utility in advanced material science (Chen et al., 2006).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity and stability under various conditions, is essential for the application of these compounds in synthetic chemistry. The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 is a promising route for producing acetic acid from renewable sources, showcasing the compound's significance in green chemistry (Qian et al., 2016).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research may focus on exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGDVJBAWUUDZ-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073342
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-

CAS RN

4743-57-1
Record name delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALIDENEACETIC ACID
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